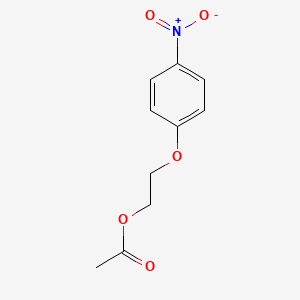![molecular formula C13H18N4OS2 B12008296 4-[(Carbamothioylcarbamothioyl)amino]-N,N-diethylbenzamide CAS No. 92034-82-7](/img/structure/B12008296.png)
4-[(Carbamothioylcarbamothioyl)amino]-N,N-diethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-({[(aminocarbothioyl)amino]carbothioyl}amino)-N,N-diethylbenzamide is a complex organic compound with the molecular formula C13H18N4OS2 It is known for its unique structure, which includes both carbothioyl and aminocarbothioyl groups attached to a benzamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(aminocarbothioyl)amino]carbothioyl}amino)-N,N-diethylbenzamide typically involves multiple steps. One common method includes the reaction of N,N-diethylbenzamide with thiourea under controlled conditions to introduce the aminocarbothioyl groups. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability. The process would include precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
4-({[(aminocarbothioyl)amino]carbothioyl}amino)-N,N-diethylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, which may result in the formation of amines or thiols.
Substitution: Nucleophilic substitution reactions can occur at the benzamide core or the aminocarbothioyl groups, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, thiols
Substitution: Various substituted benzamides and thioureas
Wissenschaftliche Forschungsanwendungen
4-({[(aminocarbothioyl)amino]carbothioyl}amino)-N,N-diethylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial compounds.
Wirkmechanismus
The mechanism of action of 4-({[(aminocarbothioyl)amino]carbothioyl}amino)-N,N-diethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-amino-N-[2-(diethylamino)ethyl]benzamide
- 2-aminothiazole-4-carboxamide
- ethyl 4-({[(3-morpholinopropyl)amino]carbothioyl}amino)benzoate
Uniqueness
4-({[(aminocarbothioyl)amino]carbothioyl}amino)-N,N-diethylbenzamide is unique due to its dual aminocarbothioyl groups, which provide distinct reactivity and potential biological activity compared to similar compounds. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
92034-82-7 |
|---|---|
Molekularformel |
C13H18N4OS2 |
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
4-(carbamothioylcarbamothioylamino)-N,N-diethylbenzamide |
InChI |
InChI=1S/C13H18N4OS2/c1-3-17(4-2)11(18)9-5-7-10(8-6-9)15-13(20)16-12(14)19/h5-8H,3-4H2,1-2H3,(H4,14,15,16,19,20) |
InChI-Schlüssel |
QZHQWFWBFAWMER-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)NC(=S)NC(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-((5Z)-5-{[3-(3-Fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)butanoic acid](/img/structure/B12008236.png)


![1-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-2-naphthol](/img/structure/B12008260.png)

![5-[4-(Benzyloxy)phenyl]-4-(2-furoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12008272.png)
![8-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B12008274.png)
![(5E)-5-(2,3-dimethoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12008281.png)
![N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}butanamide](/img/structure/B12008302.png)



